2-amino-N-(3-ethylphenyl)acetamide
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Overview
Description
2-amino-N-(3-ethylphenyl)acetamide is an organic compound with the molecular formula C10H14N2O. It is commonly used in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-ethylphenyl)acetamide typically involves the reaction of 3-ethylphenylamine with chloroacetyl chloride, followed by the addition of ammonia . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products Formed
The major products formed from these reactions include substituted amides, primary amines, and various heterocyclic compounds .
Scientific Research Applications
2-amino-N-(3-ethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)acetamide: Similar in structure but lacks the amino group.
2-amino-N-(2-methylphenyl)acetamide: Similar but with a methyl group instead of an ethyl group.
2-amino-N-(4-ethylphenyl)acetamide: Similar but with the ethyl group in the para position.
Uniqueness
2-amino-N-(3-ethylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-amino-N-(3-ethylphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h3-6H,2,7,11H2,1H3,(H,12,13) |
InChI Key |
FXOLTVDHQDJELC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN |
Origin of Product |
United States |
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